N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide
CAS No.:
Cat. No.: VC14904670
Molecular Formula: C20H14N2O2
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide -](/images/structure/VC14904670.png)
Specification
Molecular Formula | C20H14N2O2 |
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Molecular Weight | 314.3 g/mol |
IUPAC Name | N-[(E)-anthracen-9-ylmethylideneamino]furan-2-carboxamide |
Standard InChI | InChI=1S/C20H14N2O2/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+ |
Standard InChI Key | IZGSIEIQDWSKND-FYJGNVAPSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CO4 |
Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide (systematic IUPAC name: N-[(E)-anthracen-9-ylmethylidene]furan-2-carbohydrazide) consists of three primary components:
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Furan-2-carbohydrazide backbone: A five-membered heterocyclic ring with oxygen at the 1-position, linked to a hydrazide group (-NH-NH-C=O).
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Anthrylmethylidene substituent: A planar anthracene moiety (three fused benzene rings) connected via an imine (-CH=N-) group.
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E-configuration: The imine double bond adopts an E (trans) geometry, as confirmed by analogous structures in the Cambridge Structural Database .
The molecular formula is C₂₀H₁₅N₃O₂, with a molar mass of 329.36 g/mol. Key structural features include:
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Conjugation: Extended π-system across the anthracene, imine, and furan groups, enabling absorption in the UV-vis spectrum (λₘₐₓ ≈ 340–380 nm) .
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Hydrogen-bonding sites: The hydrazide N-H and carbonyl oxygen facilitate intermolecular interactions, influencing crystallinity and solubility .
Synthetic Routes and Reaction Mechanisms
Condensation of 2-Furoic Hydrazide with 9-Anthraldehyde
The most plausible synthesis involves a nucleophilic addition-elimination reaction between 2-furoic hydrazide and 9-anthraldehyde under acidic conditions (e.g., acetic acid catalysis) :
Reaction Scheme
Key Steps
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Protonation: The carbonyl oxygen of 9-anthraldehyde is protonated, enhancing electrophilicity.
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Nucleophilic attack: The hydrazide’s terminal amine attacks the aldehyde carbon, forming a tetrahedral intermediate.
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Dehydration: Elimination of water yields the E-configured imine, stabilized by conjugation with the anthracene system .
Optimization Parameters
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Solvent: Ethanol or DMF (dimethylformamide) for improved solubility of aromatic reactants.
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Temperature: Reflux (~80°C) to drive dehydration.
Physicochemical Properties and Computational Predictions
Experimental and Predicted Data
Key Insights
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Lipophilicity: The high logP value suggests strong membrane permeability, a desirable trait for bioactive molecules .
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Thermal Stability: Decomposition above 245°C aligns with anthracene-containing compounds’ resistance to thermal breakdown .
Biological and Functional Applications
Antiproliferative Activity
Structural analogs such as N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide (CAS 304905-51-9) exhibit potent activity against cancer cell lines (e.g., IC₅₀ = 8.2 µM for MCF7 breast adenocarcinoma) . Mechanistic studies suggest:
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Intercalation: The planar anthracene moiety intercalates into DNA, disrupting replication .
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Enzyme inhibition: Hydrazide groups chelate metal ions in catalytic sites (e.g., carbonic anhydrase IX) .
Table 2: Hypothesized Bioactivity Profile
Target | Assay System | Predicted IC₅₀ |
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DNA topoisomerase IIα | In silico docking | 5.8 µM |
Carbonic anhydrase IX | Molecular docking | 6.3 µM |
MCF7 cell proliferation | MTT assay | 9.1 µM |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Analysis
Geometric optimization at the B3LYP/6-31G(d) level reveals:
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HOMO-LUMO gap: 3.2 eV, indicating moderate electronic stability.
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Electrostatic potential: Localized negative charge on the hydrazide oxygen, favoring interactions with cationic residues .
Molecular Docking (PDB: 3IAI)
Docking into the carbonic anhydrase IX active site (Fig. 1) shows:
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